3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as benzyl, methoxy, and ethyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common reagents for this reaction include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: The dihydropyridine class of compounds is known for its pharmacological properties, particularly as calcium channel blockers. This compound may be investigated for potential therapeutic applications in cardiovascular diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of pharmacology, dihydropyridine compounds typically act as calcium channel blockers by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions into the cell, leading to various physiological effects such as vasodilation and reduced cardiac contractility.
Comparison with Similar Compounds
3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine compounds such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications.
Nifedipine: Used primarily as a medication for hypertension and angina.
Amlodipine: Known for its long-acting effects in the treatment of high blood pressure and coronary artery disease.
Felodipine: Another calcium channel blocker used to manage hypertension.
The uniqueness of this compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other dihydropyridine compounds.
Properties
IUPAC Name |
diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO7/c1-5-39-32(35)27-20-34(19-24-15-16-29(37-3)30(17-24)38-4)21-28(33(36)40-6-2)31(27)25-13-10-14-26(18-25)41-22-23-11-8-7-9-12-23/h7-18,20-21,31H,5-6,19,22H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQRVGJUCHQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OCC)CC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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